molecular formula C13H15NO6S B4463395 6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one

6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one

Cat. No.: B4463395
M. Wt: 313.33 g/mol
InChI Key: UHPIJHJPVPLMTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one typically involves the reaction of chromen-2-one derivatives with bis(2-hydroxyethyl)amine and sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticoagulant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    7-Hydroxycoumarin: Used as a fluorescent probe in biochemical assays.

    6-Methylcoumarin: Studied for its antimicrobial activity.

Uniqueness

6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other coumarin derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-7-5-14(6-8-16)21(18,19)11-2-3-12-10(9-11)1-4-13(17)20-12/h1-4,9,15-16H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPIJHJPVPLMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one
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Reactant of Route 4
6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one
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6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one
Reactant of Route 6
6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one

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